molecular formula C6H9N3O B1425872 (2-Methoxypyrimidin-5-yl)methanamine CAS No. 944899-18-7

(2-Methoxypyrimidin-5-yl)methanamine

Cat. No. B1425872
CAS RN: 944899-18-7
M. Wt: 139.16 g/mol
InChI Key: WQGGCEDSKVDHPQ-UHFFFAOYSA-N
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Description

“(2-Methoxypyrimidin-5-yl)methanamine” is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(2-Methoxypyrimidin-5-yl)methanamine” is 1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Methoxypyrimidin-5-yl)methanamine” is a white to yellow solid . It has a molecular weight of 139.16 . The compound’s boiling point is 280.199°C at 760 mmHg .

Scientific Research Applications

Bone Disorder Treatment

  • A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was discovered during a high-throughput screening campaign for bone disorder treatments. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration (Pelletier et al., 2009).

Antimicrobial Activities

  • A series of methanamine derivatives were synthesized and showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antidepressant Drug Candidates

  • Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors. They displayed high selectivity, favorable drug-like properties, and robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).

Antitumor Activity

  • A series of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines were synthesized and showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).

Luminescence Properties and Photochemistry

  • The luminescence properties of 4-amino-2-methoxypyrimidine were studied, indicating that its photochemical reaction proceeds via an intermediate derived from the fluorescent singlet excited state (Szabo & Berens, 1975).

Anticonvulsant Agents

  • Novel schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds exhibited seizures protection in various models (Pandey & Srivastava, 2011).

Safety and Hazards

“(2-Methoxypyrimidin-5-yl)methanamine” is associated with certain hazards. The compound has been assigned the hazard statement H301, which indicates that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and seeking medical advice/attention if you feel unwell (P301+P310) .

properties

IUPAC Name

(2-methoxypyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGCEDSKVDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716986
Record name 1-(2-Methoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944899-18-7
Record name 1-(2-Methoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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